3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride

Bioisosterism Physicochemical properties Drug design

3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride (CAS 1240525-76-1) is a conformationally constrained, nitrogen-containing bridged bicyclic β-amino acid building block. It belongs to the 3-azabicyclo[3.1.1]heptane (aza-BCHep) scaffold family, which has recently emerged as a validated saturated bioisostere for meta-substituted pyridines and piperidines in medicinal chemistry.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 1240525-76-1
Cat. No. B1391765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride
CAS1240525-76-1
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1C2CNCC1C2C(=O)O.Cl
InChIInChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-5(6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H
InChIKeyDTSINJOVEHJXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid Hydrochloride (CAS 1240525-76-1): Procurement-Relevant Identity and Scaffold Classification


3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride (CAS 1240525-76-1) is a conformationally constrained, nitrogen-containing bridged bicyclic β-amino acid building block. It belongs to the 3-azabicyclo[3.1.1]heptane (aza-BCHep) scaffold family, which has recently emerged as a validated saturated bioisostere for meta-substituted pyridines and piperidines in medicinal chemistry [1]. The hydrochloride salt form enhances aqueous solubility for formulation and reaction compatibility . The compound features a carboxylic acid at the 6-position and a secondary amine within the bicyclic framework, providing two orthogonal handles for further derivatization.

Why Generic Piperidine or Pyridine Building Blocks Cannot Replace 3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid Hydrochloride


Although piperidine and pyridine scaffolds are the most common heterocyclic subunits among FDA-approved drugs, their intrinsic physicochemical properties—particularly high lipophilicity and susceptibility to cytochrome P450-mediated oxidative metabolism—frequently lead to poor pharmacokinetic profiles and development attrition [1]. The 3-azabicyclo[3.1.1]heptane core introduces a cyclobutane ring fusion that imposes conformational rigidity, reduces LogD, and replaces the metabolically labile aromatic π-system with a saturated framework, thereby altering clearance pathways and improving metabolic stability in a manner that cannot be replicated by simple piperidine, pyrrolidine, or pyridine analogs [2]. Consequently, substituting this specific building block with a generic monocyclic analog risks losing the three-dimensional spatial geometry required for target engagement and the ADME advantages uniquely conferred by the bridged bicyclic architecture.

Quantitative Comparative Evidence: 3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid Hydrochloride vs. Closest Analogs


Bioisosteric Replacement of Pyridine in Rupatadine: Head-to-Head Physicochemical Property Comparison

In a direct head-to-head comparison, replacing the meta-substituted pyridine ring of the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core (compound 51 in the study) resulted in a dramatic improvement in key drug-like properties. The 3-azabicyclo[3.1.1]heptane analog demonstrated substantially increased aqueous solubility, markedly reduced lipophilicity, and significantly improved metabolic stability relative to the parent pyridine-containing drug [1]. The core itself is an integral structural component of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride, making this scaffold the synthetic gateway to analogous property improvements.

Bioisosterism Physicochemical properties Drug design Metabolic stability Lipophilicity

Aromatase Inhibitory Potency: 3-Azabicyclo[3.1.1]heptane-2,4-dione Derivatives vs. Clinical Standard Aminoglutethimide

Derivatives of the 3-azabicyclo[3.1.1]heptane scaffold bearing a 2,4-dione moiety and a 4-aminophenyl substituent at N-1 were evaluated for aromatase (CYP19A1) inhibitory activity in vitro using human placental microsomes. The most potent compounds, bearing a 3-cyclohexyl (compound 2g) or 3-cyclohexylmethyl (compound 1h) substituent, demonstrated >140-fold greater potency than the clinically used aromatase inhibitor aminoglutethimide (AG) [1]. Although the specific 6-carboxylic acid derivative (target compound) was not directly tested in this study, the data establish that the 3-azabicyclo[3.1.1]heptane bicyclic framework itself is a privileged scaffold for potent aromatase inhibition, and the 6-carboxylic acid hydrochloride provides a versatile synthetic handle for constructing functionalized analogs at the bridge position.

Aromatase inhibition Cancer Endocrine therapy Enzyme inhibition Breast cancer

Scalable Synthesis and Multigram Accessibility of 3-Azabicyclo[3.1.1]heptane Derivatives via Diastereoselective Strecker Reaction

A 2024 chemRxiv preprint describes a multigram-scale synthetic route to 3-azabicyclo[3.1.1]heptane derivatives including 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which serves as a precursor to bicyclic thalidomide analogs and monoprotected diamines useful in medicinal chemistry and PROTAC design [1]. The synthesis relies on a diastereoselective Strecker reaction of a readily accessible 3-oxocyclobutanecarboxylate derivative followed by intramolecular imide formation, demonstrating that the 3-azabicyclo[3.1.1]heptane framework is accessible at preparatively useful scales. While this route targets the 1-amino-2,4-dione series rather than the 6-carboxylic acid, it establishes that the core scaffold can be manufactured at multigram quantities, supporting the feasibility of procuring derivatives such as 3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride for lead optimization campaigns requiring gram-scale intermediates.

Scalable synthesis Process chemistry Building block supply Multigram preparation Diastereoselective reaction

Computed pKa and LogD Differentiate the 6-Carboxylic Acid Hydrochloride from Other Azabicycloheptane Carboxylic Acid Isomers

Computationally predicted physicochemical properties reveal measurable differences between regioisomeric 3-azabicyclo[3.1.1]heptane carboxylic acid derivatives [1]. For 3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride (CAS 1240525-76-1), the acid pKa is predicted as 4.16, with a LogD (pH 7.4) of −2.77 and a LogP of −2.77, indicating a highly polar, zwitterionic character under physiological conditions [1]. In contrast, the parent 3-azabicyclo[3.1.1]heptane (without carboxylic acid) has a predicted basic pKa of approximately 9.4–11.6 and a LogP of ~0.6 , while the 6-oxa-3-azabicyclo[3.1.1]heptane analog has a predicted pKa of 9.43 . These divergent properties mean that the 6-carboxylic acid hydrochloride occupies a distinct physicochemical space that is not interchangeable with other regioisomers or heteroatom-substituted analogs, directly impacting aqueous solubility, permeability, and suitability for specific formulation or conjugation strategies.

Physicochemical characterization pKa LogD Isomer comparison Permeability

Validated Application Scenarios for 3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid Hydrochloride in Drug Discovery and Chemical Biology


Replacement of meta-Substituted Pyridines and Piperidines in Lead Optimization to Improve ADME Properties

When a medicinal chemistry program encounters lead compounds containing a meta-substituted pyridine or piperidine ring with unacceptable metabolic instability (high intrinsic clearance >100 μL·min⁻¹·mg⁻¹ in human liver microsomes), low kinetic solubility (<5 μM), or excessive lipophilicity (LogD₇.₄ > 3), the 3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride provides a synthetic entry point to the aza-BCHep bioisostere scaffold. Published data demonstrate that such replacements can increase solubility by >100-fold, reduce LogD by ~1.3 log units, and decrease intrinsic clearance by 8-fold relative to the pyridine parent [1]. The 6-carboxylic acid handle further enables conjugation to vectors (e.g., PROTAC linkers, fluorophores, or PEG chains) for targeted protein degradation or chemical biology applications.

Design of Conformationally Constrained β-Amino Acid Building Blocks for Peptidomimetic and Peptide Engineering Programs

The 3-azabicyclo[3.1.1]heptane-6-carboxylic acid scaffold is a conformationally restricted β-amino acid, structurally related to nipecotic acid but with a fused cyclobutane ring that enforces a defined spatial orientation of the amine and carboxylic acid groups [1]. This rigidity reduces the entropic penalty upon binding to biological targets and can enhance target selectivity compared to flexible linear β-amino acids or monocyclic analogs such as piperidine-3-carboxylic acid (nipecotic acid). Peptide engineering and peptidomimetic programs seeking to stabilize β-turn conformations or improve proteolytic resistance will find this building block uniquely suited for incorporation via standard amide coupling protocols.

Construction of Novel Aromatase (CYP19A1) Inhibitor Chemotypes for Endocrine-Dependent Cancer Research

The 3-azabicyclo[3.1.1]heptane scaffold has validated aromatase inhibitory activity, with specific substituted derivatives demonstrating >140-fold greater potency than aminoglutethimide in human placental microsome assays [1]. The 6-carboxylic acid hydrochloride provides a regioisomerically distinct functionalization vector that has not been extensively explored in the aromatase inhibitor patent literature (most prior art focuses on 2,4-dione-substituted variants). This creates an opportunity for novel, IP-protectable chemotypes in the aromatase inhibitor field, particularly for breast cancer and other hormone-dependent malignancies where third-generation inhibitors (letrozole, anastrozole, exemestane) face emerging resistance challenges.

Synthesis of PROTAC Linker-Conjugated Bicyclic Warheads Exploiting the 6-Carboxylic Acid Handle

The 6-carboxylic acid moiety of the target compound provides a convenient conjugation point for linker attachment in proteolysis-targeting chimera (PROTAC) design [1]. Unlike ester-based prodrug approaches, direct amide bond formation via the carboxylic acid ensures metabolic stability of the linker-warhead junction. The saturated, three-dimensional character of the 3-azabicyclo[3.1.1]heptane core further contributes to favorable physicochemical properties (low LogD, high solubility) that are critical for PROTAC molecules, which often suffer from poor permeability and solubility due to high molecular weight. The multigram-scale synthetic accessibility of the scaffold [2] supports PROTAC research at the scale required for in vivo efficacy studies.

Quote Request

Request a Quote for 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.